3-Fluoro-3-phenyloxetane
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Overview
Description
3-Fluoro-3-phenyloxetane is an organic compound with the molecular formula C9H9FO. It features a four-membered oxetane ring substituted with a phenyl group and a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Fluoro-3-phenyloxetane involves the use of 3-oxetanone as a starting material. The synthesis typically includes a key intermediate formation step, followed by a fluorination reaction. The yield of this process can be greater than 80% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting often involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-phenyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different fluorinated alcohols.
Substitution: The fluorine atom in the oxetane ring can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various fluorinated alcohols, substituted oxetanes, and other derivatives that retain the oxetane ring structure .
Scientific Research Applications
3-Fluoro-3-phenyloxetane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenyloxetane involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the oxetane ring, leading to the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-3-phenyloxetane include other fluorinated oxetanes and phenyl-substituted oxetanes. Examples include:
- 3-Chloro-3-phenyloxetane
- 3-Bromo-3-phenyloxetane
- 3-Fluoro-3-methyloxetane
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a phenyl group on the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-3-phenyloxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCNSNOBAHSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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